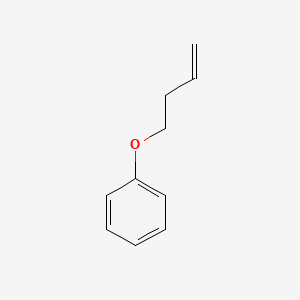

Allylanisole

説明

特性

CAS番号 |

56182-34-4 |

|---|---|

分子式 |

C10H12O |

分子量 |

148.20 g/mol |

IUPAC名 |

but-3-enoxybenzene |

InChI |

InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |

InChIキー |

VASBMTKQLWDLDL-UHFFFAOYSA-N |

正規SMILES |

C=CCCOC1=CC=CC=C1 |

製品の起源 |

United States |

Foundational & Exploratory

What are the physicochemical properties of allylanisole?

An In-depth Technical Guide to the Physicochemical Properties of Allylanisole

Introduction

This compound, systematically known as 1-methoxy-4-(prop-2-en-1-yl)benzene, is a natural organic compound also recognized by synonyms such as estragole, p-allylanisole, and methyl chavicol.[1][2] It is a phenylpropene, a class of organic compounds characterized by a benzene (B151609) ring substituted with a three-carbon chain.[1] Structurally, it consists of a benzene ring with a methoxy (B1213986) group and an allyl group.[1] This compound is a primary constituent in the essential oils of various plants, including tarragon (where it comprises 60-75% of the oil), basil, fennel, anise, and pine oil.[1][3] this compound is widely utilized in the preparation of fragrances and as a flavoring agent in food products.[1][3][4] Its isomeric form is anethole, with the distinction lying in the position of the double bond within the allyl group.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental determination protocols, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

| Property | Value | References |

| IUPAC Name | 1-Methoxy-4-(prop-2-en-1-yl)benzene | [1] |

| Synonyms | 4-Allylanisole, Estragole, p-Allylanisole, Methyl chavicol | [1][5] |

| CAS Number | 140-67-0 | [4] |

| Molecular Formula | C₁₀H₁₂O | [1][4] |

| Molecular Weight | 148.20 g/mol | [4][6] |

| Appearance | Colorless liquid; impure samples may appear yellow | [1][7] |

| Odor | Anise-like, sweet, spicy, herbaceous | [3] |

| Boiling Point | 215-216 °C (at 760 mmHg) | |

| Melting Point | No data available; exists as a liquid at room temperature | [7] |

| Density | 0.965 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.521 | |

| Flash Point | 81 °C (177.8 °F) - closed cup | [7] |

| Solubility | Insoluble in water; Soluble in alcohol and chloroform | [2][8][9] |

| Vapor Pressure | 0.05 mmHg | [2] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental for the characterization of a chemical substance. Below are detailed methodologies for key experiments.

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is simple distillation.[10]

-

Apparatus: A round-bottom flask, heating mantle, distillation head, thermometer, condenser, and receiving flask.

-

Procedure:

-

Place a sample of this compound (e.g., 10-20 mL) into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[10]

-

Begin heating the flask gently.

-

Record the temperature when the vapor condensation ring passes the thermometer bulb and the first drop of distillate is collected.

-

The stable temperature reading observed throughout the distillation of the bulk of the liquid is recorded as the boiling point.[10]

-

Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

-

Procedure:

-

Clean and dry the pycnometer and measure its empty mass.

-

Fill the pycnometer with distilled water at a specific temperature (e.g., 25 °C) and measure its mass to calculate the exact volume of the pycnometer.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature.

-

Measure the mass of the pycnometer filled with this compound.

-

Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

-

Solubility Determination (Shake-Flask Method)

This method is commonly used to determine the water solubility of a substance.[11]

-

Apparatus: A flask, shaker, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a mechanical shaker at a constant temperature until equilibrium is reached (this can take 24-48 hours).[11]

-

The solution is then centrifuged to separate the undissolved liquid from the aqueous phase.[11]

-

A sample of the aqueous phase is carefully removed and its concentration is determined using a suitable analytical technique.

-

For solubility in organic solvents like ethanol, a qualitative assessment is often sufficient, observing for miscibility or the formation of a single phase.

-

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons. The spectrum of this compound shows distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the protons of the allyl group (-CH₂-CH=CH₂).[12]

-

¹³C NMR: Reveals the number of different carbon environments in the molecule. The spectrum will show unique peaks for the methoxy carbon, the carbons in the allyl group, and the aromatic carbons.[12]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13] The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching in the aromatic ring and allyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the ether linkage.[14][15]

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule.[13] For this compound, the molecular ion peak (M+) would be observed at an m/z ratio corresponding to its molecular weight (148.20).[14][15]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental and logical workflows relevant to the analysis of this compound.

Safety Information

This compound is classified as a combustible liquid and requires careful handling.[5][7] It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[5][7] There are also warnings regarding potential genetic defects and suspicion of causing cancer, necessitating the use of appropriate personal protective equipment (PPE), such as gloves and safety glasses, and handling in a well-ventilated area or fume hood.[5][16]

Conclusion

This technical guide has provided a detailed summary of the core physicochemical properties of this compound, along with standard experimental protocols for their determination. The data presented, including identification, physical constants, and spectroscopic characteristics, serve as a critical resource for researchers and professionals in chemistry and drug development. A thorough understanding of these properties is essential for the safe handling, quality control, and effective application of this compound in research and industry.

References

- 1. Estragole - Wikipedia [en.wikipedia.org]

- 2. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ESTRAGOLE - Ataman Kimya [atamanchemicals.com]

- 4. scbt.com [scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. selleckchem.com [selleckchem.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Allylanisole, 98% | Fisher Scientific [fishersci.ca]

- 9. ESTRAGOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. Estragole [webbook.nist.gov]

- 16. cpachem.com [cpachem.com]

Allylanisole (Estragole): A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, scientifically known as estragole, is a naturally occurring phenylpropene that contributes to the characteristic aromas of various plants.[1] This volatile compound is of significant interest to the pharmaceutical and flavor industries due to its wide range of biological activities and distinct scent profile. This technical guide provides a comprehensive overview of the primary plant sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with key cellular signaling pathways relevant to drug development.

Natural Sources of this compound

This compound is found in the essential oils of numerous aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time.[2] Key botanical sources include tarragon (Artemisia dracunculus), sweet basil (Ocimum basilicum), fennel (Foeniculum vulgare), and anise (Pimpinella anisum).[3]

Quantitative Analysis of this compound in Various Plant Sources

The yield of essential oil and the concentration of this compound within that oil are critical parameters for commercial extraction. The following table summarizes quantitative data from various studies, highlighting the differences between plant sources and extraction methodologies.

| Plant Source | Extraction Method | Essential Oil Yield (%) | This compound (% in Oil) | Reference |

| Tarragon (Artemisia dracunculus) | Hydrodistillation | 0.2 - 1.2% | 60 - 75% | [2][3] |

| Sweet Basil (Ocimum basilicum) | Steam Distillation | Not Specified | up to 87.87% | [4] |

| Fennel (Foeniculum vulgare) | Hydrodistillation | 4.40 - 5.50% | Not Specified | [5] |

| Fennel (Foeniculum vulgare) | Steam Distillation | 1.08 - 3.02% | Not Specified | [5] |

| Anise (Pimpinella anisum) | Steam Distillation | 2 - 6% | ~2% | [3][6] |

| Anise (Pimpinella anisum) | Supercritical CO2 Extraction | 3.13 - 10.67% | 0.9 - 1.5% (as methylchavicol) | [7][8] |

Experimental Protocols for Isolation and Purification

The selection of an appropriate isolation method is crucial for obtaining high-purity this compound. Factors to consider include the stability of the compound, the desired yield, and the scalability of the process.

Steam Distillation using a Clevenger Apparatus (Optimized for Fennel)

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant materials.[9] This protocol is optimized for the extraction from fennel seeds.[5]

Materials and Equipment:

-

Dried fennel seeds (Foeniculum vulgare)

-

Grinder

-

Round-bottom flask (2 L)

-

Clevenger apparatus

-

Heating mantle

-

Condenser

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Separating funnel

-

Collection vial

Procedure:

-

Preparation of Plant Material: Grind the dried fennel seeds to a uniform, fine powder to increase the surface area for efficient steam penetration.[2]

-

Apparatus Setup: Place 100 g of the powdered fennel seeds into the 2 L round-bottom flask. Add 1 L of distilled water to the flask.[10] Assemble the Clevenger apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

-

Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile this compound with it.

-

Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and condense back into a liquid. The condensate will collect in the burette of the Clevenger apparatus.

-

Separation: As the distillation proceeds, the less dense essential oil containing this compound will form a distinct layer on top of the water (hydrosol).

-

Duration: Continue the distillation for a recommended time of 117 minutes at a pressure of 0.83 bar for optimal yield from fennel seeds.[5]

-

Isolation: Once the distillation is complete, carefully drain the aqueous layer from the bottom of the burette, leaving the isolated essential oil.

-

Drying: Transfer the collected essential oil to a separating funnel and add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, airtight vial in a cool, dark place.

Ultrasound-Assisted Solvent Extraction (Optimized for Tarragon and Basil)

Ultrasound-assisted extraction (UAE) is a modern and efficient method that utilizes acoustic cavitation to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to conventional methods.[11]

Materials and Equipment:

-

Dried and ground tarragon or basil leaves

-

Ultrasonic bath or probe sonicator

-

Extraction vessel (e.g., beaker or flask)

-

Solvent (e.g., 96% ethanol)

-

Filtration apparatus (e.g., vacuum filter with filter paper)

-

Rotary evaporator

-

Collection flask

Procedure:

-

Preparation of Plant Material: Grind the dried plant material to the desired particle size (e.g., 1.18 mm for tarragon).

-

Extraction: Place a known quantity of the powdered plant material (e.g., 40 g of tarragon) into the extraction vessel. Add the solvent at an optimized solvent-to-material ratio (e.g., 8:1 v/m for tarragon).

-

Sonication: Immerse the extraction vessel in an ultrasonic bath or place the probe of a sonicator into the mixture. Apply ultrasound at a specified frequency (e.g., 20 kHz) and power for a short duration (e.g., 5 minutes for tarragon).

-

Filtration: After sonication, separate the liquid extract from the solid plant material by filtration.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

-

Collection and Storage: The resulting crude extract, rich in this compound, is collected and stored in a sealed container at a low temperature (e.g., 4°C).

Supercritical CO2 Fluid Extraction (for Aniseed)

Supercritical fluid extraction (SFE) with carbon dioxide is a green and highly efficient technology for extracting lipophilic compounds. It offers the advantage of yielding solvent-free extracts.[8][12]

Materials and Equipment:

-

Supercritical fluid extraction system

-

High-purity carbon dioxide

-

Ground aniseed (Pimpinella anisum)

-

Extraction vessel

-

Separator vessels

Procedure:

-

Loading: Pack the ground aniseed into the extraction vessel of the SFE system.

-

Extraction Parameters: Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 30°C and pressures ranging from 80-180 bar).[8]

-

Extraction Process: Pass the supercritical CO2 through the extraction vessel containing the aniseed. The supercritical fluid acts as a solvent, dissolving the this compound and other lipophilic compounds.

-

Separation: Route the CO2-extract mixture to a separator vessel where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

-

Collection: Collect the solvent-free extract from the separator.

-

CO2 Recycling: The gaseous CO2 can be re-pressurized and recycled for further extractions.

Analytical Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[13][14]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil or extract in a suitable volatile solvent (e.g., hexane (B92381) or ethanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for the identification of the compound by comparison to a spectral library.

-

Quantification: The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration in the sample. By using a calibration curve prepared with a known standard, the exact amount of this compound can be determined.

Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound for research or pharmaceutical applications, preparative HPLC is an effective purification technique.[15][16]

Procedure:

-

Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and column for separating this compound from other components in the crude extract. A common approach for compounds like this compound is reversed-phase HPLC.[16]

-

Sample Preparation: Dissolve the crude extract in the mobile phase and filter it to remove any particulate matter.

-

Injection and Separation: Inject a larger volume of the prepared sample onto a preparative HPLC column. The mobile phase is pumped through the column under high pressure, separating the components.

-

Fraction Collection: A detector (e.g., UV) monitors the eluent, and fractions are collected as the peak corresponding to this compound elutes from the column.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to confirm the purity of the isolated this compound.

-

Solvent Removal: Evaporate the solvent from the purified fractions to obtain pure this compound.

Biological Activity and Signaling Pathways

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to modulate key signaling pathways involved in the inflammatory response, making it a compound of interest for drug development.[17][18]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for this compound isolation and its interaction with the NF-κB and Nrf-2 signaling pathways.

Caption: General experimental workflow for the isolation and purification of this compound from plant sources.

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.[17]

Caption: this compound activates the Nrf-2 signaling pathway, promoting antioxidant gene expression.[17]

Conclusion

This compound is a readily available natural product with significant potential in various industrial and therapeutic applications. This guide has provided a detailed overview of its primary plant sources and robust methodologies for its isolation and purification. The elucidation of its interaction with key inflammatory signaling pathways, such as NF-κB and Nrf-2, opens avenues for further research into its potential as a lead compound in drug discovery programs targeting inflammation-related diseases. The provided protocols and diagrams serve as a valuable resource for researchers and professionals working on the extraction, analysis, and application of this versatile phytochemical.

References

- 1. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ESTRAGOLE - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anise - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Supercritical extraction of essential oil from aniseed (Pimpinella anisum L) using CO2: solubility, kinetics, and composition data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Essential oil - Wikipedia [en.wikipedia.org]

- 10. Soxhlet Extraction versus Hydrodistillation Using the Clevenger Apparatus: A Comparative Study on the Extraction of a Volatile Compound from Tamarindus indica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Supercritical fluid | Anise seed oil | Black Pepper oil [tmvaroma.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 16. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Estragole Exhibits Anti-inflammatory Activity with the Regulation of NF-κB and Nrf-2 Signaling Pathways in LPS-induced RAW 264.7 cells -Natural Product Sciences | Korea Science [koreascience.kr]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Allylanisole in Aromatic Herbs

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of allylanisole (also known as estragole (B85927) or methyl chavicol), a significant phenylpropene found in many aromatic herbs such as basil, tarragon, and fennel. We will explore the core enzymatic steps, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for the study of this pathway.

The this compound Biosynthesis Pathway

This compound is synthesized via the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[1] This core pathway generates a variety of secondary metabolites in plants, including flavonoids, lignins, and the phenylpropenes.[1][2] The synthesis of this compound branches off from the central pathway and culminates in a final methylation step.

The key stages of the pathway are:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which removes an amino group from L-phenylalanine to produce cinnamic acid.[3]

-

Hydroxylation: Cinnamic acid is then hydroxylated at the para-position by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[4]

-

Activation and Reduction Steps: Following this, a series of enzymatic reactions, including activation to a CoA-ester by 4-Coumarate:CoA Ligase (4CL), leads to the formation of the intermediate p-coumaryl alcohol.[5][6]

-

Formation of Chavicol: The monolignol p-coumaryl alcohol is then converted to the allylphenol, chavicol. This reduction is catalyzed by a specific synthase, such as a chavicol synthase (CS).[5]

-

O-Methylation of Chavicol: The final and committing step in this compound biosynthesis is the methylation of the 4-hydroxyl group of chavicol. This reaction is catalyzed by the enzyme Chavicol O-methyltransferase (CVOMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor to produce this compound (methyl chavicol).[7][8]

The entire pathway is localized within the peltate glandular trichomes found on the leaf surfaces of many aromatic herbs, which are specialized structures for the synthesis and storage of these volatile compounds.[4][7]

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data on Key Pathway Enzymes

The final methylation step, catalyzed by O-methyltransferases (OMTs), is critical for determining the final phenylpropene profile of a plant. In sweet basil (Ocimum basilicum), several OMTs have been characterized, including Chavicol O-methyltransferase (CVOMT) and Eugenol O-methyltransferase (EOMT).[7][9] These enzymes exhibit distinct but sometimes overlapping substrate specificities.

Table 1: Substrate Specificity of Recombinant OMTs from Sweet Basil

| Enzyme | Substrate | Relative Activity (%) |

|---|---|---|

| CVOMT1 | Chavicol | 100 |

| Eugenol | < 10 | |

| Caffeic Acid | < 5 | |

| Phenol | < 5 | |

| EOMT1 | Eugenol | 100 |

| Chavicol | ~75 | |

| t-Isoeugenol | ~50 |

Data derived from qualitative descriptions in Gang et al., 2002.[7][9] The enzyme CVOMT1 is highly specific for chavicol, making it the primary catalyst for this compound (estragole) synthesis.

Table 2: Michaelis-Menten Constants for a Related Phenylpropene O-Methyltransferase

| Enzyme | Substrate | Km (µM) |

|---|---|---|

| AIMT1 (from Anise) | Isoeugenol | 19.3 |

| S-adenosyl-L-methionine | 54.5 |

Data from Koeduka et al., 2008.[10] AIMT1 is an O-methyltransferase from anise that acts on the propenylphenol isoeugenol, demonstrating typical affinity ranges for phenylpropene substrates and the SAM co-factor.

Detailed Experimental Protocols

The characterization of the this compound pathway relies on standard molecular biology and biochemical techniques. Below are representative protocols for the expression and analysis of the key enzyme, Chavicol O-methyltransferase (CVOMT).

Protocol 1: Heterologous Expression and Purification of CVOMT

This protocol describes the production of active CVOMT protein in an E. coli expression system, as performed in the characterization of basil OMTs.[11]

-

cDNA Amplification: Amplify the full-length coding sequence of the target CVOMT gene from a basil leaf cDNA library using PCR with gene-specific primers.

-

Cloning: Ligate the PCR product into a suitable bacterial expression vector (e.g., pET vectors) containing an N-terminal affinity tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.

-

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells using sonication or a French press.

-

Purification:

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged CVOMT protein using an elution buffer (lysis buffer with 250 mM imidazole).

-

-

Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE. Dialyze the purified protein against a storage buffer and store at -80°C.

Protocol 2: In Vitro CVOMT Enzyme Activity Assay

This radiometric assay quantifies the transfer of a radiolabeled methyl group from SAM to the chavicol substrate.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice (total volume of 50 µL):

-

10 µL of 5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 5 mM DTT)

-

5 µL of 10 mM Chavicol (substrate, dissolved in DMSO)

-

1-5 µg of purified recombinant CVOMT protein

-

Deionized water to bring the volume to 45 µL.

-

-

Initiation of Reaction: Start the reaction by adding 5 µL of S-adenosyl-L-[14C-methyl]methionine (SAM) to a final concentration of ~20 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 10 µL of 2 M HCl.

-

Product Extraction: Add 200 µL of ethyl acetate (B1210297), vortex vigorously for 30 seconds, and centrifuge to separate the phases. The methylated, non-polar product (this compound) will partition into the organic ethyl acetate phase.

-

Quantification:

-

Transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.

-

Add 4 mL of scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a liquid scintillation counter.

-

-

Controls: Run parallel reactions including a no-enzyme control (to measure background) and a boiled-enzyme control (to confirm heat-lability of the activity).

Protocol 3: GC-MS Analysis of this compound in Plant Tissues

This protocol outlines the extraction and quantification of this compound from aromatic herb leaves.

-

Sample Preparation: Flash-freeze a known weight (e.g., 100 mg) of fresh leaf tissue in liquid nitrogen and grind to a fine powder.

-

Extraction:

-

Transfer the powder to a glass vial containing 1 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) and an internal standard (e.g., undecane) of known concentration.

-

Vortex vigorously and incubate at room temperature for 1-2 hours with gentle agitation.

-

-

Sample Cleanup: Centrifuge the sample to pellet the plant debris. Transfer the supernatant to a new vial. For cleaner samples, the extract can be passed through a small silica (B1680970) gel column.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into the GC-MS system.

-

Gas Chromatography (GC): Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 60°C, ramp at 5°C/min to 240°C, and hold for 5 minutes.

-

Mass Spectrometry (MS): Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-350.

-

-

Identification and Quantification:

-

Identify the this compound peak based on its retention time and by comparing its mass spectrum to a known standard and a spectral library (e.g., NIST).

-

Quantify the amount of this compound by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.

-

Caption: Workflow for the biochemical characterization of Chavicol O-methyltransferase.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Methyl Chavicol (Estragole) - Part of Pesto Article - ChemistryViews [chemistryviews.org]

- 4. An Investigation of the Storage and Biosynthesis of Phenylpropenes in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Allyl and Propenyl Phenols and Related Phenylpropanoid Moieties [biocyclopedia.com]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of Phenylpropene O-Methyltransferases from Sweet Basil: Facile Change of Substrate Specificity and Convergent Evolution within a Plant O-Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of estragole and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.technion.ac.il [cris.technion.ac.il]

- 10. academic.oup.com [academic.oup.com]

- 11. Characterization of phenylpropene O-methyltransferases from sweet basil: facile change of substrate specificity and convergent evolution within a plant O-methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Allylanisole in the Chemical Ecology of Cycas revoluta

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cycas revoluta, a dioecious gymnosperm, relies on a sophisticated chemical communication system for its reproductive success. Central to this system is the volatile phenylpropanoid, allylanisole (also known as estragole), which functions as the primary chemical attractant for its pollinators. This technical guide provides an in-depth analysis of the role of this compound in the biology of Cycas revoluta, summarizing the current state of knowledge on its biosynthesis, emission, and ecological function. Detailed experimental protocols for the analysis of C. revoluta volatiles are provided, alongside a putative biosynthetic pathway for this compound. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, plant biology, and natural product chemistry, as well as for professionals in the field of drug development interested in the pharmacological potential of phenylpropanoids.

Introduction

Cycas revoluta Thunb., commonly known as the sago palm, is a member of the ancient order of Cycadales. While historically considered to be wind-pollinated, emerging evidence points to a more complex pollination strategy involving both anemophily and entomophily.[1] A key element in this strategy is the emission of a strong, unpleasant odor from both male and female cones, which has been shown to be dominated by the volatile compound this compound.[2] This compound plays a crucial role in mediating the interaction between the plant and its insect pollinators, primarily the generalist beetle Carpophilus chalybeus.[1] Understanding the chemical ecology of this interaction, with this compound at its core, provides valuable insights into the evolution of plant-insect relationships and may reveal novel avenues for the development of bioactive compounds.

Quantitative Analysis of Cycas revoluta Volatiles

The volatile organic compounds (VOCs) emitted by the cones of Cycas revoluta have been analyzed using gas chromatography-mass spectrometry (GC-MS). These studies have consistently identified this compound as the principal component of the scent bouquet.

Table 1: Chemical Composition of Volatiles Emitted from Male and Female Cones of Cycas revoluta [2]

| Compound | Relative Abundance (%) |

| This compound (Estragole) | 67.0 - 92.7 |

| Anethole | Present in small amounts |

| Methyl salicylate | Present in small amounts |

| Methyl eugenol | Present in small amounts |

| Ethyl benzoate | Present in small amounts |

| Fatty acid esters | Detected in some samples |

Putative Biosynthesis of this compound in Cycas revoluta

This compound is a phenylpropanoid, a class of compounds synthesized from the amino acid L-phenylalanine. While the specific enzymatic steps have not been fully elucidated in Cycas revoluta, a putative pathway can be constructed based on known phenylpropanoid biosynthesis in other plant species, such as sweet basil (Ocimum basilicum) and fennel (Foeniculum vulgare).

The proposed pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Following a series of hydroxylation and methylation steps, the pathway leads to the formation of chavicol. The final step is the O-methylation of chavicol to form this compound, a reaction catalyzed by a chavicol O-methyltransferase (CVOMT) or a similar O-methyltransferase.

Ecological Role of this compound

The strong scent of this compound emitted by Cycas revoluta cones serves as a long-distance chemical cue for pollinators. While the plant can be wind-pollinated over short distances (within a 2-meter radius of male cones), insect pollination is crucial for fertilization over greater distances.[1] The beetle Carpophilus chalybeus has been identified as a key pollinator, and it is attracted to both male and female cones, likely guided by the this compound emissions.[1] This interaction is considered a form of generalist pollination, as C. chalybeus is not exclusively dependent on C. revoluta.

The high concentration of this compound may also play a defensive role, deterring herbivores or microbial pathogens. However, specific bioassay data on the repellent or antimicrobial effects of this compound in the context of Cycas revoluta are currently lacking.

Experimental Protocols

Volatile Collection from Cycas revoluta Cones

A standardized method for collecting volatiles from cycad cones involves headspace adsorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general protocol for the GC-MS analysis of Cycas revoluta volatiles, based on methods used for essential oil analysis of the species.[3]

Table 2: GC-MS Parameters for Volatile Analysis

| Parameter | Specification |

| Gas Chromatograph | Perkin Elmer Gas Chromatography (Clarus 580) or equivalent |

| Mass Spectrometer | MSD mass spectrometer (Clarus SQ8S) or equivalent |

| Column | Elite-5MS (30.0 m × 0.25 mm i.d. × 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injection Volume | 1.0 µL |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 37 °C, ramp to 320 °C at a rate of 18-25 °C/min, hold for 1.85 min |

| MS Ion Source Temp. | 280 °C |

| Scan Range | m/z 35-500 |

| Compound Identification | Comparison of mass spectra and retention indices with authentic standards and libraries (e.g., NIST) |

Insect Olfactometer Bioassays

To experimentally verify the attractant or repellent properties of this compound on pollinators like Carpophilus chalybeus, olfactometer bioassays are employed. A four-arm olfactometer is a suitable apparatus for providing a choice of different odor sources.

Implications for Drug Development

Phenylpropanoids, including this compound and its isomers, are known to possess a wide range of biological activities. Estragole itself has been investigated for its potential cytotoxic, antimicrobial, and insecticidal properties. The elucidation of the chemical ecology of Cycas revoluta not only provides a deeper understanding of plant-insect interactions but also highlights the potential for biodiscovery. The biosynthetic pathway of this compound could be a target for metabolic engineering to produce this and related compounds for various applications. Further investigation into the minor volatile components of C. revoluta may also reveal novel bioactive molecules.

Conclusion

This compound is unequivocally the primary volatile compound in the reproductive cones of Cycas revoluta, playing a pivotal role in its pollination ecology. While its biosynthesis is likely to follow the general phenylpropanoid pathway, further research is needed to characterize the specific enzymes involved in this ancient gymnosperm. Moreover, quantitative studies on the emission rates of this compound and detailed bioassays with its key pollinator, Carpophilus chalybeus, will provide a more complete picture of this fascinating chemical communication system. The information presented in this guide serves as a foundation for future research into the chemical ecology of Cycas revoluta and the potential applications of its unique chemistry.

References

The Metabolic Fate of Allylanisole: A Technical Guide to its Bioactivation and Detoxification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylanisole, also known as estragole (B85927), is a naturally occurring phenylpropene found in numerous herbs and spices. While generally recognized as safe at low consumption levels, its metabolic activation to potentially carcinogenic intermediates necessitates a thorough understanding of its metabolic pathways. This technical guide provides an in-depth examination of the metabolism of this compound, detailing the key enzymatic processes involved in both its detoxification and bioactivation. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of its metabolism are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive overview for researchers in toxicology and drug development.

Introduction

This compound (4-allylanisole or estragole) is a significant component of essential oils derived from plants such as basil, fennel, tarragon, and star anise. Its characteristic sweet, anise-like aroma has led to its widespread use as a flavoring agent in the food and beverage industry. However, toxicological studies have raised concerns about its potential genotoxicity and carcinogenicity at high doses. The biological activity of this compound is intrinsically linked to its complex metabolism, which involves a delicate balance between detoxification and metabolic activation pathways. Understanding these pathways is crucial for assessing the risk associated with human exposure and for the development of safer products.

Metabolic Pathways of this compound

The metabolism of this compound is a dose-dependent process primarily occurring in the liver. It involves a series of Phase I and Phase II enzymatic reactions that can lead to either the formation of harmless, excretable metabolites or reactive intermediates capable of binding to cellular macromolecules like DNA.

Detoxification Pathways

At low exposure levels, this compound is primarily metabolized through detoxification pathways, ensuring its safe elimination from the body.

-

O-Demethylation: This process, catalyzed by cytochrome P450 (CYP) enzymes, involves the removal of the methyl group from the methoxy (B1213986) moiety of this compound, yielding p-allylphenol. This metabolite can then be conjugated and excreted.

-

Side-Chain Oxidation: The allyl side chain can undergo oxidation to form various metabolites that are subsequently conjugated and eliminated.

-

Glucuronidation: The proximate carcinogenic metabolite, 1'-hydroxyestragole (B1218065), can be detoxified through conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs). This forms a water-soluble glucuronide conjugate that is readily excreted in the urine.[1]

Bioactivation Pathway

At higher doses, the detoxification pathways can become saturated, leading to an increased flux through the bioactivation pathway, which is a major toxicological concern.

-

1'-Hydroxylation: The initial and rate-limiting step in the bioactivation of this compound is the hydroxylation of the 1'-carbon of the allyl side chain, catalyzed by CYP enzymes, particularly CYP1A2 and CYP2A6.[2] This reaction forms the proximate carcinogen, 1'-hydroxyestragole.[1][3]

-

Sulfoconjugation: The subsequent and critical step is the sulfoconjugation of 1'-hydroxyestragole by sulfotransferases (SULTs), primarily SULT1A1.[2] This reaction generates the highly reactive and unstable ultimate carcinogen, 1'-sulfooxyestragole.

-

DNA Adduct Formation: 1'-Sulfooxyestragole can spontaneously decompose to form a reactive carbocation.[2] This electrophilic species can then covalently bind to nucleophilic sites in cellular macromolecules, including DNA, to form DNA adducts.[3][4] The formation of these adducts is considered a key initiating event in the carcinogenicity of this compound.[2][4]

The overall metabolic scheme of this compound is depicted in the following diagram:

Quantitative Metabolic Data

The balance between detoxification and bioactivation of this compound is influenced by the dose and the species. The following tables summarize key quantitative data from various in vivo and in vitro studies.

Table 1: In Vivo Metabolism of this compound in Humans

| Dose | Metabolite | Percentage of Dose Excreted in Urine | Reference |

| 100 µg | 1'-Hydroxyestragole | 0.2 - 0.4% | [5] |

| Fennel Tea | Conjugated 1'-hydroxyestragole | < 0.41% | [6][7] |

| Fennel Tea | p-Allylphenol | 17% | [6][7] |

Table 2: Dose-Dependent Metabolism of this compound in Rodents

| Species | Dose (mg/kg) | Major Metabolic Pathway | Excretion of 1'-Hydroxyestragole Conjugate | Reference |

| Rat | 0.05 | O-Demethylation | ~1% | [8] |

| Rat | >250 | 1'-Hydroxylation | 8-23% | [8] |

| Mouse | 0.05 | O-Demethylation | ~1% | [8] |

| Mouse | >250 | 1'-Hydroxylation | 8-23% | [8] |

Table 3: In Vitro DNA Adduct Formation

| Cell Line | Compound | Concentration | DNA Adducts (adducts/10⁸ nucleotides) | Reference |

| Human HepaRG | Estragole | 50 µM (repeated exposure) | 17.53 adducts/cycle | [9] |

| Primary Rat Hepatocytes | Estragole | 300 mg/kg bw (in vivo) | 1 per 10,000 nucleotides | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound metabolism and its toxicological effects.

In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the kinetics of this compound metabolism by human liver microsomes.

Protocol:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.25 mg/mL), NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂), and varying concentrations of this compound (1-500 µM) in 100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-generating system. Incubate for 10-60 minutes at 37°C with gentle shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant for analysis.

-

Metabolite Analysis: Analyze the supernatant for the formation of 1'-hydroxyestragole and other metabolites using a validated LC-MS/MS method.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Analysis of DNA Adducts by LC-MS/MS

Objective: To quantify the formation of this compound-derived DNA adducts in vitro or in vivo.

Protocol:

-

DNA Isolation: Isolate genomic DNA from treated cells or tissues using a standard DNA isolation kit or phenol-chloroform extraction.

-

DNA Hydrolysis: Enzymatically hydrolyze the DNA to nucleosides using a mixture of DNase I, nuclease P1, and alkaline phosphatase.

-

Solid-Phase Extraction (SPE): Purify and enrich the DNA adducts from the hydrolysate using a C18 SPE cartridge.

-

LC-MS/MS Analysis: Separate the nucleosides and DNA adducts using a reverse-phase HPLC column and detect them using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

-

Quantification: Quantify the DNA adducts by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Express the results as the number of adducts per 10⁶ or 10⁸ normal nucleotides.

References

- 1. Metabolism of estragole in rat and mouse and influence of dose size on excretion of the proximate carcinogen 1'-hydroxyestragole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular dosimetry of estragole and 1′-hydroxyestragole-induced DNA adduct formation, clastogenicity and cytotoxicity in human liver cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. The metabolic disposition of [methoxy-14C]-labelled trans-anethole, estragole and p-propylanisole in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of the metabolism of estragole in humans consuming fennel tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Carcinogenic Potential of Allylanisole and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylanisole, also known as estragole (B85927), is a naturally occurring alkenylbenzene found in various herbs and spices. While traditionally used as a flavoring agent, concerns regarding its carcinogenic potential have prompted extensive research. This technical guide provides an in-depth analysis of the carcinogenic properties of this compound and its metabolites. It summarizes key quantitative data from carcinogenicity and genotoxicity studies, details the experimental protocols used in this research, and visually represents the underlying molecular pathways and experimental workflows. The evidence strongly indicates that this compound is a hepatocarcinogen in rodents, primarily through a genotoxic mechanism involving metabolic activation to reactive intermediates that form DNA adducts.

Introduction

This compound (4-allylanisole or estragole) is a phenylpropene, a natural organic compound found in essential oils of various plants, including basil, fennel, tarragon, and anise.[1] Its structural similarity to known carcinogens like safrole has led to significant investigation into its toxicological profile.[2] This document serves as a comprehensive resource for professionals in research and drug development, offering a detailed examination of the carcinogenic potential of this compound and its metabolic derivatives.

Metabolic Activation and Signaling Pathways

The carcinogenicity of this compound is not direct but is dependent on its metabolic activation in the liver.[3] The primary pathway involves a series of enzymatic reactions that convert the parent compound into highly reactive electrophiles capable of binding to DNA and inducing mutations.

The metabolic activation of this compound is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate this compound at the 1'-position of the allyl group to form the proximate carcinogen, 1'-hydroxyestragole (B1218065).[3] This metabolite is then further activated by sulfotransferases (SULTs), which catalyze the formation of the highly unstable and electrophilic ultimate carcinogen, 1'-sulfooxyestragole.[4] This reactive sulfate (B86663) ester can then spontaneously decompose to a carbocation that readily forms covalent adducts with cellular macromolecules, including DNA.[3] The formation of these DNA adducts is considered a critical initiating event in the carcinogenicity of this compound.

Detoxification pathways, such as O-demethylation and glucuronidation of 1'-hydroxyestragole, compete with the activation pathway.[2] The balance between these activation and detoxification pathways is dose-dependent, with the activation pathway becoming more prominent at higher doses.[2]

Quantitative Data on Carcinogenicity and Genotoxicity

Numerous studies have provided quantitative data on the carcinogenic and genotoxic effects of this compound and its metabolites. These findings are summarized in the tables below for ease of comparison.

Table 1: Hepatocellular Carcinoma in CD-1 Female Mice Fed Diets Containing Estragole[6]

| Treatment Group | Dose in Diet (w/w) | Number of Mice | Incidence of Hepatocellular Carcinoma | p-value |

| Control | 0 | 47 | 11% | - |

| Estragole | 0.23% | 45 | 56% | < 0.001 |

| Estragole | 0.46% | 41 | 71% | < 0.001 |

Table 2: Dose-Dependent DNA Adduct Formation in the Liver of Male Sprague Dawley Rats 48 hours After a Single Oral Gavage Dose of Estragole[7][8]

| Dose (mg/kg bw) | Mean DNA Adducts (adducts/106 nucleotides) ± SD |

| 0 (Vehicle Control) | Not Detected |

| 5 | 0.12 ± 0.04 |

| 30 | 0.85 ± 0.21 |

| 75 | 2.45 ± 0.63 |

| 150 | 5.98 ± 1.52 |

| 300 | 11.23 ± 2.81 |

Table 3: Genotoxicity of Estragole and its Metabolites in Various Assays

| Compound | Assay | System | Endpoint | Result | Reference |

| Estragole | Ames Test | Salmonella typhimurium | Gene mutation | Weakly mutagenic with metabolic activation | [5] |

| 1'-Acetoxyestragole (B1202657) | Ames Test | Salmonella typhimurium TA100 | Gene mutation | Strongly mutagenic | [6] |

| Estragole | DNA Adduct Formation | Rat Hepatocytes | DNA binding | Forms DNA adducts after metabolic activation | [7] |

| Estragole | Comet Assay | Human HepG2 cells | DNA strand breaks | Induces DNA damage | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to assess the carcinogenicity and genotoxicity of this compound.

In Vivo Rodent Carcinogenicity Bioassay

This protocol describes a typical long-term carcinogenicity study in rodents to evaluate the tumor-inducing potential of a test substance.

Protocol Steps:

-

Animal Selection and Acclimatization: Male and female rodents (commonly F344/N rats or B6C3F1 mice) are obtained from a reputable supplier and are acclimated to the laboratory environment for at least one week.

-

Group Assignment and Dosing: Animals are randomly assigned to control and treatment groups. The test substance (this compound) is typically administered by oral gavage or in the diet for a period of 18-24 months.[9]

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected and preserved for histopathological evaluation.

-

Data Analysis: The incidence and multiplicity of tumors in the treatment groups are compared to the control group using appropriate statistical methods.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens.

Protocol Steps:

-

DNA Isolation and Digestion: DNA is isolated from the target tissue (e.g., liver) and enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[3]

-

Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides, often by treatment with nuclease P1, which dephosphorylates normal nucleotides but not the adducted ones.[3]

-

32P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by incubation with [γ-32P]ATP and T4 polynucleotide kinase.[4]

-

Chromatography: The 32P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as the number of adducts per 106-108 normal nucleotides.[10]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a versatile and sensitive method for detecting DNA strand breaks in individual cells.

Protocol Steps:

-

Cell Preparation: A single-cell suspension is prepared from the tissue of interest or from cultured cells that have been exposed to the test compound.[11]

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.[12]

-

Lysis: The slides are immersed in a lysis solution containing high salt and detergent to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).[11]

-

DNA Unwinding: The slides are placed in an alkaline buffer to unwind the DNA, which is necessary to reveal single-strand breaks.[13]

-

Electrophoresis: The slides are subjected to electrophoresis, during which the negatively charged DNA fragments migrate from the nucleoid towards the anode, forming a "comet tail." The extent of migration is proportional to the amount of DNA damage.[12]

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium iodide) and visualized using a fluorescence microscope.[12]

-

Scoring: The comets are scored, either visually or using image analysis software, to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[12]

Conclusion

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NTP 3-month toxicity studies of estragole (CAS No. 140-67-0) administered by gavage to F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatocarcinogenicity of estragole (1-allyl-4-methoxybenzene) and 1'-hydroxyestragole in the mouse and mutagenicity of 1'-acetoxyestragole in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular levels and molecular dynamics simulations of estragole DNA adducts point at inefficient repair resulting from limited distortion of the double-stranded DNA helix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchtweet.com [researchtweet.com]

- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Allylanisole: An In-depth Technical Overview

Introduction

Allylanisole, scientifically known as 1-methoxy-4-(prop-2-en-1-yl)benzene and commonly referred to as estragole (B85927) or methyl chavicol, is a natural organic compound classified as a phenylpropene. It is a primary constituent of the essential oils of numerous plants, including tarragon (60-75%), basil (23-88%), fennel, and anise (2%). Its distinct anise-like aroma has led to its widespread use in flavorings, fragrances, and traditional medicine. In recent years, this compound has garnered significant scientific interest due to its diverse range of biological activities. These activities span from promising therapeutic effects, such as anti-inflammatory and anticancer properties, to toxicological concerns related to its metabolism at high doses.

This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key molecular pathways and workflows.

Anti-inflammatory and Immunomodulatory Activities

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in both in vitro and in vivo models. Its primary mechanism involves the modulation of key signaling pathways that regulate the inflammatory response.

Mechanism of Action: The anti-inflammatory effects of this compound are largely attributed to its ability to regulate the Nuclear Factor-kappa B (NF-κB) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][2][3] In LPS-stimulated macrophages, this compound significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] It achieves this by preventing the degradation of IκB-α, which in turn blocks the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]

Simultaneously, this compound activates the Nrf2 pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By up-regulating the Nrf2/HO-1 pathway, this compound suppresses intracellular reactive oxygen species (ROS) production, contributing to its anti-inflammatory and cytoprotective effects.[1][3]

dot

Caption: this compound inhibits NF-κB and activates the Nrf2/HO-1 pathway.

Quantitative Data: Anti-inflammatory & Immunomodulatory Activity

| Activity | Model System | Concentration / Dose | Observed Effect | Reference |

| Anti-inflammatory | LPS-induced RAW 264.7 cells | 84.5-674 μM | Inhibition of NO, iNOS, COX-2; Regulation of NF-κB and Nrf-2 pathways. | [1][2] |

| Anti-edematogenic | Carrageenan-induced paw edema (mice) | 30-60 mg/kg (p.o.) | Significant reduction in paw edema. | [1] |

| Anti-arthritic | Freund's Adjuvant-induced arthritis (rats) | 10, 30, 60 mg/kg (p.o.) | Attenuated arthritis development, paw edema, and pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) mRNA expression. | [4] |

| Leukocyte Migration | Intravital microscopy (mice) | 250-750 mg/kg (p.o.) | Reduced rolling and adherent leukocytes. | [1] |

| Neutrophil Migration | fMLP-induced (in vitro) | 3-60 μg/mL | Inhibition of neutrophil migration. | [1] |

Experimental Protocol: Freund's Adjuvant-Induced Arthritis (AIA) Model

This protocol is based on methodologies used to assess the anti-arthritic potential of compounds like this compound.[4][5][6][7][8][9]

-

Animal Model: Male Sprague-Dawley or Wistar rats (180-220g) are used. Animals are acclimatized for one week prior to the experiment.

-

Induction of Arthritis:

-

Grouping and Treatment:

-

Animals are divided into groups (n=6): Normal Control (no CFA), Arthritic Control (CFA + vehicle), Reference Drug (CFA + Piroxicam, e.g., 10 mg/kg), and Test Groups (CFA + this compound at various doses, e.g., 10, 30, 60 mg/kg).

-

Oral administration of the vehicle, reference drug, or test compound begins on the day of induction (Day 0) and continues for a specified period (e.g., 21 or 28 days).

-

-

Parameter Assessment:

-

Paw Volume: Measured using a plethysmometer at regular intervals (e.g., every 3-4 days) to quantify edema.

-

Arthritic Score: Joints are scored visually for erythema, swelling, and deformity on a scale of 0-4.

-

Hematological & Biochemical Analysis: At the end of the study, blood is collected to analyze parameters like erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA.

-

Histopathology: Ankle joints are harvested, fixed in 10% formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.

-

-

Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance (p < 0.05).

Cytotoxic and Anticancer Activities

This compound exhibits dose-dependent cytotoxic activity against certain cancer cell lines, primarily through the induction of apoptosis.

Mechanism of Action: The anticancer mechanism of this compound involves triggering the intrinsic pathway of apoptosis. In MCF-7 breast cancer cells, it induces morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1] This process is mediated by the activation of key executioner enzymes, notably caspase-3 , which cleaves various cellular substrates, leading to programmed cell death.[1] The treatment results in a significant increase in the population of early apoptotic cells.[1]

dot

Caption: this compound induces apoptosis via caspase-3 activation.

Quantitative Data: Cytotoxic & Pro-Apoptotic Activity

| Activity | Cell Line | Concentration / Dose | Observed Effect | Reference |

| Cytotoxicity | MCF-7 (Human breast adenocarcinoma) | IC50: 74 µg/mL | Dose-dependent reduction in cell viability. | [1] |

| Apoptosis Induction | MCF-7 | 37 µg/mL (IC50/2) for 4h | 43% of cell population in early apoptosis. | [1] |

| Apoptosis Induction | MCF-7 | 74 µg/mL (IC50) for 4h | 55% of cell population in early apoptosis; increased caspase-3 activity. | [1] |

| Apoptosis Induction | AA8, EM9 (Chinese hamster ovary) | 2000 µM for 24h | Induction of apoptosis. | [1] |

| Cytotoxicity | Artemia salina | 31.25-500 µg/mL | No significant cytotoxic effects observed. | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing cell viability based on mitochondrial activity.[1][10][11][12]

-

Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µg/mL). Include wells for a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Activities

This compound, as a component of various essential oils, contributes to their known antimicrobial properties. The lipophilic nature of phenylpropenes allows them to interfere with the structure and function of microbial cells.

Mechanism of Action: The primary antibacterial mechanism of essential oil components like this compound involves disrupting the integrity and function of the bacterial cytoplasmic membrane.[8] This leads to increased permeability, leakage of vital intracellular constituents (ions, ATP, nucleic acids), and dissipation of the proton motive force, ultimately causing cell death. For fungi, the mechanism is often related to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to membrane disruption.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][13][14][15][16]

-

Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The suspension is then adjusted to a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and further diluted to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth. For example, starting from a high concentration (e.g., 2000 µg/mL) down to a low concentration (e.g., ~2 µg/mL).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring absorbance with a plate reader.

dot

Caption: A standardized workflow for determining Minimum Inhibitory Concentration.

Toxicology and Metabolism

The safety profile of this compound is complex. While it has low acute toxicity, there are significant concerns regarding its potential genotoxicity and carcinogenicity at high doses, which are linked to its metabolic activation.

Mechanism of Action: this compound is metabolized in the liver via two primary, dose-dependent pathways:

-

O-demethylation (Detoxification): At low exposure levels, this is the major pathway, leading to the formation of chavicol, which is then excreted. This is considered a detoxification route.[15]

-

1'-Hydroxylation (Activation): At higher doses, the O-demethylation pathway becomes saturated, and metabolism shifts towards 1'-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2, 2A6).[15][17][18] The resulting metabolite, 1'-hydroxyestragole , is a proximate carcinogen. It can be further conjugated by sulfotransferases (SULTs) to form the highly reactive 1'-sulfooxyestragole .[17][19][20] This electrophilic metabolite can bind covalently to cellular macromolecules, including DNA, forming adducts that can initiate carcinogenesis, particularly in the liver.[15][19][20][21]

The European Union's Committee on Herbal Medicinal Products has stated that because estragole has been demonstrated to be genotoxic and carcinogenic, a safe exposure limit cannot be established, and reductions in exposure are indicated.[10]

dot

Caption: this compound metabolism shifts from detoxification to activation at high doses.

Quantitative Data: Toxicology

| Activity | Model System | Concentration / Dose | Observed Effect | Reference |

| Acute Toxicity | Mouse, Rat | LD50: ~1000-2000 mg/kg | Lethality observed via oral and intraperitoneal routes. | [15] |

| Dermal Toxicity | Rabbit | LD50: >5000 mg/kg | Low dermal toxicity. | [15] |

| Genotoxicity | HepG2-CYP1A2 cells | 1-300 µM | 3.2 to 7.1-fold increase in micronuclei counts. | [1][20] |

| Carcinogenicity | CD-1, B6C3F1 Mice | Various (oral, i.p., s.c.) | Induction of hepatomas (hepatocellular carcinomas). | [15][22] |

Experimental Protocol: Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay is a standard method for assessing genotoxic potential by detecting damage to chromosomes or the mitotic apparatus.[23][24][25][26][27]

-

Animal Model and Dosing:

-

Typically performed in mice or rats. A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD).

-

In the main study, at least 3 dose levels, a negative (vehicle) control, and a positive control (e.g., cyclophosphamide) are used, with at least 5 animals per sex per group.[23][24]

-

The test substance (this compound) is administered via an appropriate route, often oral gavage, either as a single treatment or two treatments 24 hours apart.

-

-

Sample Collection:

-

Bone marrow is typically collected 24 and 48 hours after the last treatment. The femurs are flushed to collect bone marrow cells.

-

Alternatively, peripheral blood can be sampled.

-

-

Slide Preparation and Staining:

-

A cell suspension is prepared, and smears are made on microscope slides.

-

Slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs - immature) from normochromatic erythrocytes (NCEs - mature), such as Giemsa-May-Grünwald or acridine (B1665455) orange.

-

-

Scoring and Analysis:

-

Under a microscope, at least 4000 PCEs per animal are scored for the presence of micronuclei.[23]

-

The ratio of PCEs to NCEs is also determined to assess cytotoxicity to the bone marrow (myelotoxicity).

-

-

Interpretation: A positive result is defined as a dose-related increase in the frequency of micronucleated PCEs and a statistically significant increase at one or more dose levels compared to the negative control.

Other Biological Activities

In addition to the major activities detailed above, this compound has been reported to possess several other notable biological effects.

Quantitative Data: Other Activities

| Activity | Model System | Concentration / Dose | Observed Effect | Reference |

| Gastroprotective | Gastric ulcer models (mice) | 31.2-250 mg/kg (p.o.) | Prevention of gastric ulcers via cytoprotective and antioxidant mechanisms. | [1] |

| Anti-toxoplasma | Toxoplasma gondii infected mice | 100 mg/kg (p.o.) | Anti-toxoplasma activity in both congenital and noncongenital models. | [1] |

| Local Anesthetic | Dorsal Root Ganglion (DRG) neurons | 0.6-14 mM | Blocked neuronal excitability by direct inhibition of Na⁺ channels. | [1] |

| Antioxidant | LPS-induced RAW 264.7 cells | Not specified | Suppressed intracellular ROS production. | [1] |

Experimental Protocol: Caspase-3 Colorimetric Assay

This assay quantifies the activity of activated caspase-3, a key marker of apoptosis.[22][28][29][30]

-

Cell Culture and Lysis:

-

Culture cells (e.g., MCF-7) and treat with this compound for a specified time to induce apoptosis. Include an untreated control.

-

Harvest 1-5 x 10⁶ cells and pellet by centrifugation.

-

Resuspend the pellet in 50 µL of chilled cell lysis buffer, incubate on ice for 10 minutes, and centrifuge at high speed (e.g., 10,000 x g) to pellet debris.

-

Collect the supernatant (cytosolic extract). Determine the protein concentration of the extract.

-

-

Assay Reaction:

-

In a 96-well plate, add 50-200 µg of protein (in 50 µL of lysis buffer) to each well.

-

Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.

-

To initiate the reaction, add 5 µL of the caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

During this time, active caspase-3 in the sample will cleave the substrate, releasing the yellow chromophore p-nitroanilide (pNA).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: The increase in caspase-3 activity can be calculated by comparing the absorbance readings of the treated samples with the untreated control after subtracting background readings.

Conclusion

This compound (estragole) is a phenylpropene with a pronounced duality in its biological profile. On one hand, it demonstrates significant therapeutic potential as an anti-inflammatory, immunomodulatory, and anticancer agent. Its ability to modulate critical signaling pathways like NF-κB and Nrf2, and to induce apoptosis in cancer cells, presents compelling avenues for drug development.

On the other hand, its dose-dependent metabolic activation to a genotoxic and carcinogenic metabolite, 1'-sulfooxyestragole, necessitates a cautious approach. The risk of hepatocarcinogenesis, demonstrated in rodent models at high doses, underscores the importance of limiting exposure, particularly in sensitive populations.